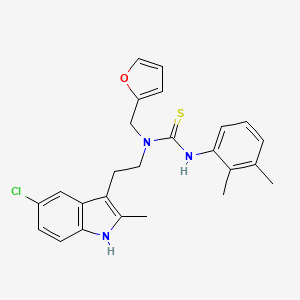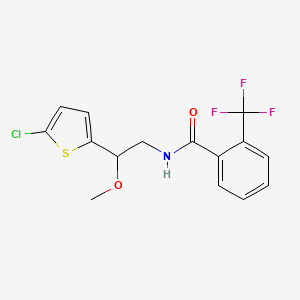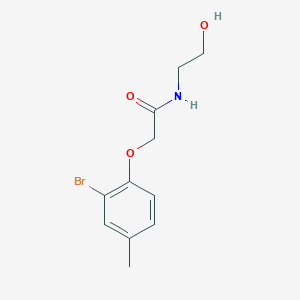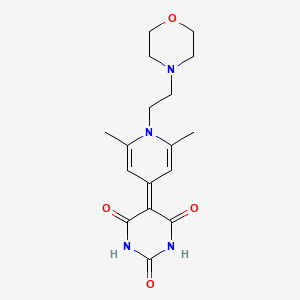
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being explored as a treatment option for various types of cancer and autoimmune diseases.
科学的研究の応用
Antitumor and Anticancer Properties
The unique chemical structure of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide makes it an interesting candidate for cancer research. Researchers have explored its potential as an antitumor agent due to its ability to interact with specific cellular targets. Further investigations into its mechanism of action and efficacy against various cancer types are warranted .
Antibacterial Activity
Compounds containing pyrrolidine rings have been studied for their antibacterial properties. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide may exhibit antibacterial effects, making it relevant for combating bacterial infections. Researchers have investigated its activity against different bacterial strains, shedding light on its potential as a novel antibacterial agent .
Antitubercular Activity
Given the urgent need for new antitubercular drugs, this compound has been evaluated for its efficacy against Mycobacterium tuberculosis (MTB). Researchers have synthesized derivatives and assessed their activity against dormant and active MTB strains. The results suggest that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide derivatives could be promising candidates for tuberculosis treatment .
Carbonic Anhydrase Inhibition
Thiazole derivatives, which share some structural features with our compound, have demonstrated carbonic anhydrase inhibitory activity. Although direct studies on N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide are scarce, exploring its potential as a carbonic anhydrase inhibitor could be worthwhile .
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-10-15(7-8-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(11-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPDJCRGGCDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)

![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)

![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)